4,6-Difluoro-2,3-dihydro-1H-inden-1-ol
CAS No.: 173998-55-5
Cat. No.: VC20954498
Molecular Formula: C9H8F2O
Molecular Weight: 170.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 173998-55-5 |
---|---|
Molecular Formula | C9H8F2O |
Molecular Weight | 170.16 g/mol |
IUPAC Name | 4,6-difluoro-2,3-dihydro-1H-inden-1-ol |
Standard InChI | InChI=1S/C9H8F2O/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9,12H,1-2H2 |
Standard InChI Key | ZJHSAHFRUFEEFW-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1O)C=C(C=C2F)F |
Canonical SMILES | C1CC2=C(C1O)C=C(C=C2F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
4,6-Difluoro-2,3-dihydro-1H-inden-1-ol is characterized by the following properties:
Comparative Analysis of Isomers and Analogues
The substitution pattern of fluorine atoms significantly impacts the compound’s properties. Key structural analogues include:
Synthesis and Preparation Methods
Friedel-Crafts Acylation and Cyclization
The synthesis of 4,6-difluoro-2,3-dihydro-1H-inden-1-ol typically involves cyclization of fluorinated acyl chloride precursors. A general protocol includes:
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Acyl Chloride Formation: Reaction of 4,6-difluorophenylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acyl chloride.
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Cyclization: Treatment with AlCl₃ or AlBr₃ in a solvent like dichloromethane (DCM) or carbon disulfide (CS₂) induces cyclization to form the indenol structure .
Example Reaction:
This method is adapted from protocols for analogous indanone derivatives, where AlCl₃ facilitates electrophilic cyclization .
Industrial-Scale Optimization
Industrial production may employ:
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Continuous Flow Reactors: Enhanced heat/mass transfer efficiency.
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Solvent Recycling: Recovery of DCM or CS₂ to reduce costs.
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Catalyst Optimization: FeCl₃ or other Lewis acids may replace AlCl₃ for improved selectivity .
Chemical Reactivity and Derivatives
Functional Group Transformations
The hydroxyl group enables diverse reactions:
Applications in Drug Synthesis
The compound serves as a scaffold in synthesizing complex molecules, such as:
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Benzonitrile Derivatives: Coupling with pyrazolo-pyridine cores to form kinase inhibitors or antimicrobial agents .
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Fluorinated Prodrugs: Fluorine enhances metabolic stability and lipophilicity, aiding drug penetration .
Example:
This hybrid structure is evaluated for bioactivity in preclinical studies .
Biological and Pharmacological Applications
Pharmacokinetic Considerations
Fluorine substitution improves:
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Metabolic Stability: Resistance to cytochrome P450 oxidation.
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Membrane Permeability: Enhanced cellular uptake via increased lipophilicity .
Isomers and Structural Analogues
Comparative Reactivity of Isomers
The positions of fluorine atoms influence reactivity and bioactivity:
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